molecular formula C24H25N3O3 B14133000 6-Amino TAMRA

6-Amino TAMRA

Cat. No.: B14133000
M. Wt: 403.5 g/mol
InChI Key: BQANWLZELBBVKR-UHFFFAOYSA-N
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Preparation Methods

6-Amino TAMRA can be synthesized through several routes. One common method involves the reaction of tetramethylrhodamine with an amine group under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve catalysts to facilitate the process . Industrial production methods often involve large-scale synthesis using automated systems to ensure consistency and purity.

Chemical Reactions Analysis

6-Amino TAMRA undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts like copper. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-Amino TAMRA involves its ability to fluoresce under specific conditions. The aromatic amine group allows it to bind to various molecular targets, facilitating its use as a marker. The fluorescence is due to the excitation of the compound at a specific wavelength, followed by emission at a different wavelength .

Comparison with Similar Compounds

6-Amino TAMRA is unique due to its specific fluorescence properties and the presence of an aromatic amine group. Similar compounds include:

This compound stands out due to its specific excitation and emission wavelengths, making it highly suitable for certain applications.

Properties

Molecular Formula

C24H25N3O3

Molecular Weight

403.5 g/mol

IUPAC Name

5-amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-4a,9a-dihydroxanthene]-1-one

InChI

InChI=1S/C24H25N3O3/c1-26(2)15-6-9-18-21(12-15)29-22-13-16(27(3)4)7-10-19(22)24(18)20-11-14(25)5-8-17(20)23(28)30-24/h5-13,18,21H,25H2,1-4H3

InChI Key

BQANWLZELBBVKR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)N)C(=O)O3

Origin of Product

United States

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